2-(3-chlorophenoxy)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-phenoxy)-acetic acid (4-isopropyl-benzylidene)-hydrazide is a synthetic organic compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenoxyacetic acid moiety and an isopropylbenzylidene hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-phenoxy)-acetic acid (4-isopropyl-benzylidene)-hydrazide typically involves the following steps:
Preparation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of the hydrazide: The 3-chlorophenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation with 4-isopropylbenzaldehyde: The hydrazide is then condensed with 4-isopropylbenzaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-phenoxy)-acetic acid (4-isopropyl-benzylidene)-hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxides or carboxylic acids.
Reduction: May produce hydrazines or amines.
Substitution: Can result in the formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(3-Chloro-phenoxy)-acetic acid (4-isopropyl-benzylidene)-hydrazide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-chloro-phenoxy)-acetic acid (4-isopropyl-benzylidene)-hydrazide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-phenoxy)-acetic acid hydrazide: Lacks the isopropylbenzylidene group.
4-Isopropylbenzylidene hydrazide: Lacks the chlorophenoxyacetic acid moiety.
2-(4-Chloro-phenoxy)-acetic acid (4-isopropyl-benzylidene)-hydrazide: Similar structure but with a different position of the chlorine atom.
Uniqueness
2-(3-Chloro-phenoxy)-acetic acid (4-isopropyl-benzylidene)-hydrazide is unique due to the combination of its chlorophenoxyacetic acid and isopropylbenzylidene hydrazide groups. This unique structure may confer specific properties and activities that are not observed in similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H19ClN2O2 |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-13(2)15-8-6-14(7-9-15)11-20-21-18(22)12-23-17-5-3-4-16(19)10-17/h3-11,13H,12H2,1-2H3,(H,21,22)/b20-11+ |
InChI Key |
DPZNIWZEQJZQLR-RGVLZGJSSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.